molecular formula C8H12O4 B14211041 2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- CAS No. 824412-79-5

2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)-

Cat. No.: B14211041
CAS No.: 824412-79-5
M. Wt: 172.18 g/mol
InChI Key: WJKXLOGUCSSDAB-YUMQZZPRSA-N
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Description

2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- is a heteromolecule with the molecular formula C8H12O4. It is a disubstituted cyclohexene derivative, characterized by the presence of hydroxyl, methoxy, and methyl groups. This compound is known for its unique stereochemistry, with specific configurations at the 4th and 5th positions, denoted as (4R,5S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 3,5-dimethyl-: Similar structure but lacks the hydroxyl and methoxy groups.

    2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-: Contains additional hydroxyl groups and different substitution patterns.

Properties

CAS No.

824412-79-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(4R,5S)-4,5-dihydroxy-3-methoxy-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O4/c1-8(11)4-5(9)3-6(12-2)7(8)10/h3,7,10-11H,4H2,1-2H3/t7-,8-/m0/s1

InChI Key

WJKXLOGUCSSDAB-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]1(CC(=O)C=C([C@@H]1O)OC)O

Canonical SMILES

CC1(CC(=O)C=C(C1O)OC)O

Origin of Product

United States

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